molecular formula C9H8N2OS2 B12085291 2-Benzothiazolecarbothioamide,6-methoxy-(9CI)

2-Benzothiazolecarbothioamide,6-methoxy-(9CI)

Cat. No.: B12085291
M. Wt: 224.3 g/mol
InChI Key: NNHMQJWHXMKXJY-UHFFFAOYSA-N
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Description

2-Benzothiazolecarbothioamide,6-methoxy-(9CI) is a chemical compound with the molecular formula C9H8N2OS2. It is known for its unique structure, which includes a benzothiazole ring substituted with a methoxy group and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolecarbothioamide,6-methoxy-(9CI) typically involves the reaction of 6-methoxybenzothiazole with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of 2-Benzothiazolecarbothioamide,6-methoxy-(9CI) may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolecarbothioamide,6-methoxy-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

2-Benzothiazolecarbothioamide,6-methoxy-(9CI) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It is being explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzothiazolecarbothioamide,6-methoxy-(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazolecarbothioamide,6-methoxy-(9CI) is unique due to the presence of both the methoxy and carbothioamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Benzothiazolecarbothioamide, 6-methoxy-(9CI) is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities. The synthesis methods, structure-activity relationships (SAR), and relevant case studies are discussed to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of 2-Benzothiazolecarbothioamide, 6-methoxy-(9CI) features a benzothiazole ring fused with a carbothioamide group and a methoxy substituent. This structure is pivotal in determining its biological activity. The synthesis typically involves the reaction of benzothiazole derivatives with thiocarbamide or related compounds under various conditions, often yielding derivatives with enhanced biological properties.

Antimicrobial Activity

Benzothiazole derivatives, including 2-Benzothiazolecarbothioamide, have been extensively studied for their antimicrobial properties. A study reported that compounds derived from benzothiazoles exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 50 μg/mL depending on the specific derivative tested .

CompoundMIC (μg/mL)Target Organism
2-Benzothiazolecarbothioamide8-50S. aureus, E. coli
Other BenzothiazolesVariesVarious bacteria

Anticancer Activity

The anticancer potential of 2-Benzothiazolecarbothioamide has been highlighted in various studies. It was found to induce cell cycle arrest in the G2/M phase across different cancer cell lines such as HeLa and MDA-MB-468. The IC50 values for these effects were reported in the range of 1.2 to 5.3 μM, indicating potent antiproliferative activity .

Case Study:

One notable study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated that it inhibited tubulin polymerization, which is crucial for mitotic spindle formation during cell division, thus preventing cancer cell proliferation .

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives are significant due to their ability to scavenge free radicals. Research indicates that the presence of methoxy groups enhances the antioxidant capacity of these compounds. In vitro tests showed that 2-Benzothiazolecarbothioamide exhibited strong scavenging activity against reactive oxygen species (ROS), with IC50 values comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzothiazole ring can significantly influence biological activity:

  • Methoxy Substitution: Enhances both antioxidant and anticancer activities.
  • Thiocarbamide Group: Essential for antimicrobial efficacy.
  • Halogen Substituents: Such as chlorine or bromine at specific positions can improve lipophilicity and cytotoxicity against cancer cells .

Properties

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbothioamide

InChI

InChI=1S/C9H8N2OS2/c1-12-5-2-3-6-7(4-5)14-9(11-6)8(10)13/h2-4H,1H3,(H2,10,13)

InChI Key

NNHMQJWHXMKXJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=S)N

Origin of Product

United States

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